![molecular formula C11H14N2S B1269118 N-(Sec-butyl)-1,3-benzothiazol-2-amine CAS No. 28291-73-8](/img/structure/B1269118.png)
N-(Sec-butyl)-1,3-benzothiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves condensation reactions, where key precursors like 2-aminobenzothiazole are reacted with various aldehydes or ketones in the presence of catalysts or under specific conditions to introduce different substituents at the 2-amino position. A study by Asiri and Khan (2010) detailed the synthesis of a benzothiazole compound through the condensation of 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol, which shares a similar pathway to the synthesis of N-(Sec-butyl)-1,3-benzothiazol-2-amine, underscoring the versatility and adaptability of this synthetic approach in producing various substituted benzothiazoles (Asiri & Khan, 2010).
Molecular Structure Analysis
Benzothiazoles' molecular structure significantly impacts their reactivity and interaction with other molecules. The planarity of the benzothiazole core allows for π-π interactions, which can be crucial in binding with biological targets or forming crystals. Yıldırım et al. (2006) reported the crystal structure of a benzothiazole derivative, highlighting the planarity between the benzothiazol and adjacent rings and the importance of such structural features in defining the compound's physical and chemical properties (Yıldırım et al., 2006).
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including substitutions, additions, and cyclizations, largely due to the reactive nature of the thiazole ring. The presence of the sec-butyl group in N-(Sec-butyl)-1,3-benzothiazol-2-amine can influence its reactivity patterns, potentially steric hindrances or electronic effects on reaction pathways. For instance, Bradshaw et al. (1999) explored the antitumor activities of 2-(4-aminophenyl)benzothiazoles, demonstrating the role of substitutions at the amine group in modulating biological activity and suggesting a framework for understanding how modifications like sec-butyl groups could affect chemical and biological properties of benzothiazoles (Bradshaw et al., 1999).
Scientific Research Applications
Chemistry and Properties of Benzothiazole Derivatives
Benzothiazole derivatives, including compounds similar to N-(Sec-butyl)-1,3-benzothiazol-2-amine, are significant in chemistry due to their versatile properties. These compounds are involved in various branches of chemistry, including the synthesis of complex compounds and investigations into their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities. Research indicates that these derivatives offer numerous points of potential interest for further scientific exploration, particularly in understanding their complex behaviors and potential applications in various fields (Boča, Jameson, & Linert, 2011).
Therapeutic Potential and Biological Activities
Benzothiazole derivatives exhibit a broad spectrum of biological and pharmacological activities. These activities include antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. The structural simplicity of benzothiazole derivatives, such as 2-arylbenzothiazoles, makes them promising candidates for the development of chemotherapeutic agents, especially in cancer treatment. The increasing interest in benzothiazole nucleus in drug discovery highlights its significance in developing new therapeutic agents (Kamal, Hussaini, & Malik, 2015).
Synthetic Approaches and Reactivity
The synthesis and transformations of benzothiazole derivatives, including those similar to N-(Sec-butyl)-1,3-benzothiazol-2-amine, are of great interest due to their biological activity and demand in industrial applications. Recent developments in synthesis methods focus on green chemistry principles, providing new pathways for creating pharmacologically active heterocycles and other compounds. These advancements in synthetic methodologies allow for the exploration of new drugs and materials, highlighting the reactivity and utility of benzothiazole derivatives in organic synthesis (Zhilitskaya, Shainyan, & Yarosh, 2021).
Mechanism of Action
properties
IUPAC Name |
N-butan-2-yl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-3-8(2)12-11-13-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQUVXGLIIIHKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=CC=CC=C2S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343709 |
Source
|
Record name | N-(Sec-butyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Sec-butyl)-1,3-benzothiazol-2-amine | |
CAS RN |
28291-73-8 |
Source
|
Record name | N-(Sec-butyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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